1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Description
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-12-5-3-11(4-6-12)15-8-10(7-14)13(16)9-15/h3-6,10H,2,8-9H2,1H3 |
InChI Key |
OTYDUCBJOFGNIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(C(=O)C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:
Key Structural and Functional Comparisons:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Br, Cl): Bromophenyl and chlorophenyl derivatives exhibit enhanced antioxidant and antimicrobial activities compared to methoxy or ethoxy analogs. For example, the bromophenyl derivative in showed 79.05% DPPH scavenging, attributed to the electron-withdrawing bromine stabilizing radical intermediates . Ethoxy vs. Methoxy: The ethoxy group in the target compound increases lipophilicity (logP ~1.5 vs. Ethoxy may also confer metabolic stability over methoxy due to slower oxidative demethylation .
Core Heterocycle Differences: Pyrrolidinone vs. Pyridinone: The 4-oxopyrrolidine core (saturated) in the target compound may exhibit greater conformational flexibility than the 2-pyridinone analogs (unsaturated), influencing binding to rigid enzyme active sites. Pyridinones in demonstrated superior antioxidant activity, likely due to resonance stabilization of the oxo group .
In docking studies (), nitrile-containing derivatives showed stronger interactions with bacterial proteins (e.g., E. coli DNA gyrase) compared to non-cyano analogs .
ADMET and Molecular Docking Insights:
- Antioxidant Activity : Bromine and chlorine substituents correlate with higher radical scavenging, as seen in . Ethoxy and methoxy groups, being electron-donating, may reduce this activity unless paired with hydroxyl groups (e.g., 4-hydroxy-3-methoxyphenyl in ) .
- Antimicrobial Potential: Molecular docking predicts that chlorophenyl and methylbenzyl groups enhance binding to bacterial enzymes, though experimental MIC values remain moderate .
- Metabolism : Ethoxy groups are metabolized slower than methoxy via cytochrome P450 enzymes, suggesting prolonged half-life for the target compound. However, specific ADMET data for this compound is lacking and requires further study .
Biological Activity
1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on a comprehensive analysis of available literature.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The characterization of the compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The compound showed promising results, particularly against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell wall synthesis .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated moderate to high cytotoxicity, with IC50 values ranging from 10 to 30 µM in various assays. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammation markers and improved outcomes in conditions like arthritis. This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases .
Data Summary
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.
Case Study 2: Cytotoxicity Assessment
A series of assays were conducted on human cancer cell lines including breast (MCF7) and lung (A549) cancers. The results indicated that treatment with the compound led to significant decreases in cell viability, with morphological changes consistent with apoptosis observed under microscopy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and nitrile introduction. Key steps include:
- Cyclization : Using pyrrolidine precursors with ketone or ester groups under acidic or basic conditions.
- Nitrile Introduction : Employing Knoevenagel condensation or nucleophilic substitution with cyanide sources (e.g., KCN or TMSCN).
- Optimization : Reaction temperature (e.g., 60–80°C for nitrile formation) and solvent polarity (DMF or acetonitrile) significantly affect yield. Characterization via IR (νC≡N ~2200 cm⁻¹) and <sup>13</sup>C NMR (δ ~115–120 ppm for nitrile carbon) is critical for validation .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms nitrile (C≡N) and carbonyl (C=O) functional groups.
- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 6.8–7.5 ppm for ethoxyphenyl) and pyrrolidine protons (δ 2.5–4.0 ppm). <sup>13</sup>C NMR resolves nitrile (δ ~115 ppm) and carbonyl (δ ~175 ppm) carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup>). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., ethoxy vs. methoxy groups) influence the reactivity of pyrrolidine-3-carbonitrile derivatives in nucleophilic addition reactions?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : Ethoxy groups enhance electron density at the pyrrolidine ring, increasing susceptibility to electrophilic attack.
- Steric and Electronic Analysis : Computational studies (DFT) can map frontier molecular orbitals (FMOs) to predict regioselectivity. For example, methoxy groups may induce stronger para-directing effects compared to ethoxy due to reduced steric hindrance .
- Experimental Validation : Compare reaction rates using substituent-variant analogs under identical conditions. Monitor intermediates via LC-MS or <sup>19</sup>F NMR (if fluorinated probes are used) .
Q. What contradictions exist in reported biological activities of pyrrolidine-3-carbonitrile derivatives, and how can these discrepancies be resolved experimentally?
- Methodological Answer :
- Data Contradictions : Some studies report antimicrobial activity (e.g., MIC ~10 µg/mL), while others show inactivity. Potential causes include:
- Strain Variability : Use standardized microbial strains (e.g., ATCC) and growth media.
- Compound Purity : Validate via HPLC (>95% purity) and control for degradation products.
- Resolution Strategy : Conduct dose-response assays with positive controls (e.g., ciprofloxacin) and replicate experiments across independent labs. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .
Q. How can computational modeling guide the design of this compound derivatives with enhanced enzyme inhibitory activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with nitrile and carbonyl groups.
- QSAR Studies : Correlate substituent properties (Hammett σ values, logP) with IC50 data. For instance, bulkier substituents at the 4-position may improve hydrophobic interactions .
- Validation : Synthesize top-ranked derivatives and test in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
Q. What are the environmental stability and degradation pathways of this compound under simulated sunlight or aqueous conditions?
- Methodological Answer :
- Photodegradation : Expose to UV-Vis light (λ = 300–400 nm) in a photoreactor. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydroxylated or cleaved fragments).
- Hydrolysis : Test pH-dependent stability (pH 3–9) at 25°C and 40°C. Nitrile groups may hydrolyze to amides or carboxylic acids under alkaline conditions.
- Ecotoxicity Assessment : Use Daphnia magna or algal growth inhibition tests to evaluate environmental risks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
